3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole
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Overview
Description
3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole is a compound that features a combination of boronic ester and oxadiazole functionalities
Mechanism of Action
Target of Action
Phenylboronic acid pinacol ester, a related compound, is generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
It can be inferred from the related compound, phenylboronic acid pinacol ester, which is used in the suzuki–miyaura reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
The suzuki–miyaura reaction, in which similar compounds participate, is a key process in organic synthesis, allowing for the formation of carbon-carbon bonds . This can potentially affect various biochemical pathways depending on the specific context of the reaction.
Pharmacokinetics
It’s important to note that the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound in biological systems.
Result of Action
The suzuki–miyaura reaction, which this compound may participate in, results in the formation of carbon-carbon bonds . This could potentially lead to the synthesis of various organic compounds with diverse biological effects.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the Boronic Ester: The boronic ester moiety can be synthesized by reacting 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting the boronic ester intermediate with an appropriate nitrile oxide precursor under oxidative conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow chemistry techniques could also be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction Reactions: The oxadiazole ring can be involved in redox reactions, although specific conditions and reagents would need to be optimized.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used in the formation of the oxadiazole ring.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Oxidized or Reduced Derivatives: Depending on the specific redox conditions applied.
Scientific Research Applications
3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester functionality but lacks the oxadiazole ring.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of an oxadiazole ring.
Uniqueness
3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole is unique due to the combination of boronic ester and oxadiazole functionalities, which provides a versatile platform for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)12-16-9-18-17-12/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCZHEQZXRKKBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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